2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate
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Overview
Description
2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound with a molecular formula of C30H24N4O7 This compound is characterized by its intricate structure, which includes methoxy, nitro, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multiple steps. One common approach is to start with the nitration of a benzene derivative to introduce the nitro group. This is followed by a series of reactions to introduce the methoxy and amide groups. The final step often involves the formation of the imine linkage through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate
- 2-Methoxy-4-[(E)-({2-[(3-chlorophenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate
Uniqueness
2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C24H22N4O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H22N4O6/c1-16-4-3-5-19(12-16)25-15-23(29)27-26-14-17-6-11-21(22(13-17)33-2)34-24(30)18-7-9-20(10-8-18)28(31)32/h3-14,25H,15H2,1-2H3,(H,27,29)/b26-14+ |
InChI Key |
DTDDSWICHSRGKH-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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